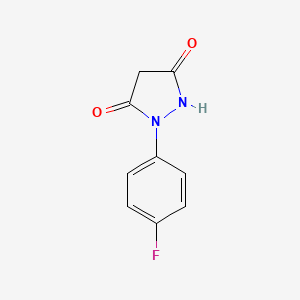

1-(4-Fluorophenyl)pyrazolidine-3,5-dione

Description

Historical Context and Evolution of Pyrazolidinedione Research in Medicinal Chemistry

The journey of pyrazolidinedione research in medicinal chemistry began with the discovery of Phenylbutazone in the mid-20th century. Phenylbutazone, a potent nonsteroidal anti-inflammatory drug (NSAID), was widely used for treating arthritis and other inflammatory conditions. pharmacy180.comyoutube.com Its success spurred further investigation into pyrazolidinedione derivatives, leading to the development of compounds like Oxyphenbutazone. pharmacy180.comyoutube.com However, the significant side effects associated with these early drugs have limited their use in modern human medicine, though some applications persist in veterinary medicine. youtube.com This has shifted the focus of research towards synthesizing new derivatives with improved safety profiles and exploring a wider range of biological activities beyond anti-inflammatory effects.

Structural Features and Core Heterocycle Importance as a Pharmacologically Significant Scaffold

The pharmacological activity of pyrazolidinedione derivatives is intrinsically linked to their specific structural features. The core pyrazolidine-3,5-dione (B2422599) ring is essential for biological activity. youtube.com Key structural aspects that contribute to its role as a pharmacologically significant scaffold include:

Dicarbonyl Groups : The keto groups at the 3rd and 5th positions are crucial for the molecule's chemical reactivity and biological interactions. researchgate.net

Acidity at the 4th Position : The hydrogen atom at the 4th position is acidic due to the adjacent dicarbonyl groups. This acidity is closely related to the pharmacological activities of these compounds. pharmacy180.com Modifying this acidity can alter the biological effects; for instance, significantly increasing the acidity can decrease anti-inflammatory activity while enhancing other properties like the uricosuric effect. pharmacy180.com Conversely, removing the acidic proton by substitution at the 4th position can abolish anti-inflammatory activity. pharmacy180.com

Substitution at N1 and N2 : Aromatic substitutions at the N1 and N2 positions, such as phenyl groups, have been shown to be important for enhancing anti-inflammatory and analgesic effects. youtube.com

Substitution at C4 : The introduction of bulky alkyl groups at the C4 position can enhance anti-inflammatory activity. youtube.com

These features make the pyrazolidinedione nucleus a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

Broad Spectrum of Investigated Biological Activities of Pyrazolidinedione Derivatives in Preclinical Research

Preclinical research has unveiled a broad spectrum of biological activities for pyrazolidinedione derivatives, extending far beyond their original anti-inflammatory applications. This has made the scaffold a subject of considerable interest in the search for new drugs. researchgate.net The diverse activities investigated include anti-inflammatory, analgesic, antipyretic, antitumor, anti-HIV, COX-2 inhibitory, antimetastatic, antidiabetic, larvicidal, anticancer, and antimicrobial properties. researchgate.netsemanticscholar.orgrsc.orgeurekaselect.comresearchgate.netresearchgate.net For instance, certain benzothiazole-pyrazolidinedione hybrids have shown promising anti-hyperglycemic activity. researchgate.net Other derivatives have been investigated for their potential as anticancer agents, with some compounds inducing apoptosis in cancer cell lines. rsc.orgresearchgate.net The versatility of this scaffold allows for the synthesis of large libraries of compounds for screening against various diseases. researchgate.net

| Biological Activity | Description of Research Findings | Reference Compound Example(s) |

|---|---|---|

| Anti-inflammatory | The foundational activity of this class, primarily through the inhibition of cyclooxygenase (COX) enzymes. youtube.com | Phenylbutazone, Oxyphenbutazone youtube.com |

| Anticancer | Derivatives have been shown to exhibit antiproliferative activity against various human cancer cell lines, in some cases inducing apoptosis. rsc.orgresearchgate.net | 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives rsc.org |

| Antidiabetic | Certain hybrid molecules incorporating the pyrazolidinedione scaffold have demonstrated anti-hyperglycemic activity in preclinical models. researchgate.net | Benzothiazole-pyrazolidinedione hybrids researchgate.net |

| Antimicrobial | Some derivatives have been investigated as inhibitors of bacterial cell wall biosynthesis, showing activity against Gram-positive bacteria. researchgate.net | 4-Alkyl and 4,4'-Dialkyl 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives researchgate.net |

| Larvicidal | Novel pyrazolidine-3,5-dione derivatives have been synthesized and shown to have larvicidal activity against mosquito larvae. researchgate.net | Multicomponent pyrazolidine-3,5-dione derivatives researchgate.net |

Research Focus on the Fluorophenyl Substitution Pattern within the Pyrazolidinedione Chemical Space

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of the pyrazolidinedione scaffold, the focus on a fluorophenyl substitution, as seen in 1-(4-Fluorophenyl)pyrazolidine-3,5-dione, is a promising area of research. While specific research on this exact compound is not extensively detailed in the provided results, related structures highlight the potential of this substitution. For example, a derivative, (4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione, has been identified as a regulator of G-protein signaling 4. guidetomalariapharmacology.org Furthermore, research on other heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, has shown that fluorophenyl-substituted derivatives can exhibit significant antiparasitic activity. nih.gov These findings suggest that the incorporation of a fluorophenyl group into the pyrazolidinedione scaffold could lead to novel compounds with unique biological activities, warranting further investigation into the synthesis and pharmacological evaluation of this compound and its analogues.

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

1-(4-fluorophenyl)pyrazolidine-3,5-dione |

InChI |

InChI=1S/C9H7FN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |

InChI Key |

QICFTQDTMGQDER-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrazolidinedione Scaffolds

Classical and Modern Synthetic Routes to Pyrazolidinediones

The formation of the pyrazolidinedione core typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This approach remains one of the most direct and widely utilized methods.

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic cyclocondensation method for forming five-membered heterocyclic rings. In the context of 1-(4-Fluorophenyl)pyrazolidine-3,5-dione, this involves the reaction of 4-fluorophenylhydrazine with a suitable malonic acid derivative. The dicarbonyl function at the 3rd and 5th positions imparts significant acidity to the hydrogen atom at the 4th position, a key feature influencing the reactivity of the scaffold. pharmacy180.com

A primary and efficient method for synthesizing 1-substituted pyrazolidine-3,5-diones is the condensation of a substituted hydrazine with diethyl malonate. pharmacy180.comeurekaselect.com For the synthesis of this compound, 4-fluorophenylhydrazine is reacted with diethyl malonate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695). The mechanism involves an initial nucleophilic acyl substitution where one of the amino groups of the hydrazine attacks one of the ester carbonyls of diethyl malonate. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining ester carbonyl, leading to the elimination of two molecules of ethanol and the formation of the stable pyrazolidinedione ring.

Table 1: Illustrative Conditions for Synthesis via Diethyl Malonate Condensation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Conditions | Product |

| 4-Fluorophenylhydrazine | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | This compound |

| Phenylhydrazine | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 1-Phenylpyrazolidine-3,5-dione |

Cyclization Strategies

Beyond direct condensation, various cyclization strategies have been developed to provide access to the pyrazolidinedione core, sometimes offering pathways to derivatives that are not easily accessible through other means.

An alternative route to the pyrazolidinedione ring involves the cyclization of pre-formed intermediates like arylidene malonic acid hydrazide. osi.lvresearchgate.net This method separates the formation of the C-N bonds from the ring-closing step. The synthesis begins by first condensing malonic acid hydrazide with an appropriate aldehyde (e.g., 4-fluorobenzaldehyde) to form an arylidene malonic acid hydrazide. Subsequent treatment of this intermediate with reagents like glacial acetic acid can induce cyclization to furnish the 4-arylidene-pyrazolidinedione derivative. osi.lvresearchgate.net

The Knoevenagel condensation is a key transformation that utilizes a pre-formed pyrazolidinedione ring as the active methylene (B1212753) component. wikipedia.org It is not a method for synthesizing the ring itself, but rather for functionalizing it at the 4-position. The protons on the methylene group at C4 of the this compound ring are acidic due to the adjacent carbonyl groups. pharmacy180.com This allows the ring to act as a nucleophile in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgnih.gov The pyrazolidinedione carbanion then attacks the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a 4-arylidene or 4-alkylidene derivative. wikipedia.org This reaction is a powerful tool for creating complex derivatives with extended conjugation. osi.lvresearchgate.net

Table 2: Representative Knoevenagel Condensation of Pyrazolidinediones

| Pyrazolidinedione | Carbonyl Compound | Catalyst | Solvent | Product Type |

| This compound | Benzaldehyde | Piperidine | Ethanol | 4-Benzylidene derivative |

| 1-Phenylpyrazolidine-3,5-dione | 4-Chlorobenzaldehyde | Piperidine | Acetic Acid | 4-(4-Chlorobenzylidene) derivative |

| 1,2-Diphenylpyrazolidine-3,5-dione | Acetone | Pyrrolidine | Methanol (B129727) | 4-Isopropylidene derivative |

Multi-Step Synthetic Pathways for Complex Pyrazolidinedione Derivatives

The creation of complex pyrazolidinedione derivatives often necessitates multi-step synthetic sequences. These pathways allow for the introduction of diverse functionalities and the construction of elaborate molecular architectures. A common strategy involves the initial synthesis of the core pyrazolidinedione ring, followed by a series of transformations to build the desired complexity.

For instance, a synthetic sequence could begin with the formation of this compound via the classical diethyl malonate condensation. This core structure can then be subjected to a Knoevenagel condensation with a functionalized aldehyde to introduce a reactive handle. nih.gov This newly formed derivative can undergo further reactions, such as Michael additions, cycloadditions, or other functional group interconversions, to yield highly complex target molecules. nih.gov Such multi-step approaches provide the flexibility needed to synthesize novel compounds for various applications. semanticscholar.orgresearchgate.netbeilstein-journals.org

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on aligning with the principles of green chemistry. This involves the use of alternative energy sources, safer solvents, and more atom-economical reactions to reduce the environmental impact of chemical synthesis.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolidinediones. Key strategies include the use of ultrasound and reactions in aqueous media or under solvent-free conditions, which minimize energy consumption and the use of hazardous organic solvents.

The application of ultrasound irradiation (sonochemistry) has emerged as an effective green method for synthesizing pyrazole (B372694) derivatives. nih.gov This technique utilizes acoustic cavitation to generate localized high-temperature and high-pressure zones, which can significantly accelerate reaction rates and improve yields. dntb.gov.ua The synthesis of various pyrazole and pyrazolidinedione derivatives has been successfully achieved using ultrasound, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.govdntb.gov.ua

Furthermore, conducting reactions in water as a solvent is a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and readily available solvent. The synthesis of novel pyrazolidine-3,5-dione (B2422599) derivatives has been reported with high yields using water as the reaction medium, facilitated by catalysts such as Mg(II) acetylacetonate (B107027). researchgate.net This approach not only enhances the safety profile of the synthesis but also simplifies product isolation.

| Green Synthetic Method | Key Advantages | Application to Pyrazolidinediones |

| Sonochemistry | Reduced reaction times, enhanced purity, lower energy consumption. nih.govdntb.gov.ua | Efficient synthesis of pyrazole and related heterocyclic scaffolds. nih.gov |

| Aqueous Medium | Non-toxic, non-flammable, readily available, simplified workup. | High-yield synthesis of pyrazolidine-3,5-dione derivatives. researchgate.net |

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and reducing potential toxicity. Microwave irradiation is often coupled with solvent-free conditions to provide the necessary energy for the reaction to proceed efficiently. nih.govresearchgate.net One-pot methods for generating structurally diverse pyrazolone (B3327878) derivatives have been developed under microwave irradiation and solvent-free conditions, yielding good to excellent results (51–98%). nih.gov This strategy enhances synthetic efficiency and atom economy by combining multiple reaction steps without isolating intermediates. nih.gov The synthesis of pyrazoles through cycloaddition reactions has also been achieved by simple heating under solvent-free conditions, affording products in high yields without the need for further purification. rsc.org

| Condition | Energy Source | Key Findings | Yields |

| Solvent-Free | Microwave Irradiation | Efficient one-pot synthesis of diverse pyrazolone derivatives. nih.gov | 51-98% |

| Solvent-Free | Conventional Heating | Catalyst-free cycloaddition for pyrazole synthesis; no purification needed. rsc.org | High |

Metal-Free Oxidative Dehydrogenative N-N Bond Formation

Metal-free methods are particularly desirable to avoid contamination of the final products with residual toxic metals. One such approach utilizes hypervalent iodine reagents, like Phenyliodine diacetate (PIDA), to mediate the oxidative N-N bond formation from easily accessible dianilide precursors. rsc.org This method is characterized by its mild reaction conditions and good tolerance of various functional groups. rsc.org

Another sustainable and innovative approach is the use of electrochemistry. Anodic oxidation provides a metal- and reagent-free method for constructing the N-N bond. nih.gov In this process, readily available dianilides are converted to pyrazolidin-3,5-diones through an electroconversion in a simple undivided cell under constant-current conditions. nih.govrsc.orgresearchgate.net This electrochemical strategy represents a clean and efficient alternative to classical synthesis. nih.gov

| Method | Precursor | Key Features |

| PIDA-Mediated Oxidation | Dianilides | Metal-free, mild conditions, good functional group tolerance. rsc.org |

| Anodic Oxidation (Electrochemistry) | Dianilides | Metal-free, oxidant-free, sustainable, conducted in a simple undivided cell. nih.gov |

Chemical Reactivity and Derivatization Strategies of Pyrazolidinedione Systems

The pyrazolidine-3,5-dione ring is a versatile scaffold that can be chemically modified at several positions to generate a library of derivatives. The C-4 position is particularly reactive and serves as a key site for introducing structural diversity.

The methylene group at the C-4 position of the pyrazolidinedione ring is flanked by two carbonyl groups, making its protons acidic and the carbon atom nucleophilic. This activated methylene group is the site of numerous chemical transformations.

A common and important reaction is the Knoevenagel condensation with various aldehydes and ketones. This reaction leads to the formation of 4-arylidene or 4-alkylidene derivatives. nih.govresearchgate.net For instance, reacting 1,2-disubstituted pyrazolidine-3,5-diones with aromatic aldehydes yields 4-arylidene-1,2-disubstituted-3,5-pyrazolidinediones. nih.gov These derivatives can serve as precursors for further modifications. For example, the double bond in 4-benzylidene derivatives can be reduced to give the corresponding 4-benzyl derivatives. researchgate.net

The C-4 position can also undergo coupling reactions. For example, it can react with aryldiazonium salts to produce 4-arylazo-3,5-pyrazolidinedione derivatives. researchgate.net This highlights the versatility of the C-4 position in forming new carbon-carbon and carbon-nitrogen bonds.

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Aldehydes or Ketones | 4-Alkylidene/Arylidene-pyrazolidinediones nih.govresearchgate.net |

| Reduction | Reducing Agents (on 4-Arylidene) | 4-Alkyl/Aryl-pyrazolidinediones researchgate.net |

| Azo Coupling | Aryldiazonium Salts | 4-Arylazo-pyrazolidinediones researchgate.net |

Reactions at the C-4 Position of the Pyrazolidinedione Ring

Condensation with Aliphatic and Aromatic Carbonyl Compounds

A fundamental transformation of this compound involves the Knoevenagel condensation with various aliphatic and aromatic carbonyl compounds. researchgate.net This reaction typically occurs between an active hydrogen compound and a carbonyl group, followed by dehydration, leading to the formation of a new carbon-carbon double bond. researchgate.net In the context of the pyrazolidinedione scaffold, the C-4 methylene group serves as the active hydrogen component.

The reaction is generally catalyzed by a weak base, such as piperidine or an ammonium (B1175870) salt like ammonium acetate. tue.nl The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. The resulting products are 4-alkylidene or 4-arylidene derivatives, which are valuable intermediates for the synthesis of more complex molecules. researchgate.netmdpi.com

Table 1: Examples of Knoevenagel Condensation with Pyrazolidinedione Scaffolds

| Carbonyl Compound | Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| Aromatic Aldehydes | Piperidine | 4-Arylidene-pyrazolidine-3,5-dione | researchgate.netmdpi.com |

This table is illustrative of the types of condensation reactions pyrazolidinedione scaffolds undergo and is based on general literature. Specific examples with this compound would follow a similar pattern.

Nucleophilic Addition to Electrophilic Species

The nucleophilic character of the C-4 position of this compound also allows for its participation in Michael or conjugate addition reactions. youtube.comyoutube.comyoutube.com In this type of reaction, the pyrazolidinedione, acting as a Michael donor, adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. youtube.comyoutube.com

This reaction is typically catalyzed by a base, which deprotonates the C-4 position to form a stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. youtube.com This methodology provides an efficient route to a variety of 4-substituted pyrazolidinedione derivatives with extended carbon frameworks. The choice of a "soft" nucleophile, like the enolate of a β-dicarbonyl compound, favors the 1,4-addition pathway. youtube.com

N-Alkylation and N-Acylation Reactions on the Pyrazolidinedione Nitrogen Atoms

The pyrazolidine-3,5-dione ring possesses two nitrogen atoms that can be subjected to alkylation and acylation reactions. While the N-1 position is already substituted with a 4-fluorophenyl group in the target compound, the N-2 position is available for further functionalization.

N-alkylation can be achieved by reacting the pyrazolidinedione with alkyl halides in the presence of a base. The basic conditions facilitate the deprotonation of the N-H group, forming a nucleophilic nitrogen that subsequently attacks the alkyl halide. Microwave-assisted synthesis has been shown to be an effective method for the alkylation of related pyrazolidinedione derivatives. organic-chemistry.org

N-acylation can be carried out using acylating agents such as acid chlorides or anhydrides. youtube.com These reactions introduce an acyl group onto the nitrogen atom, forming N-acylpyrazolidinedione derivatives. The reactivity of the nitrogen atoms can be influenced by steric and electronic factors of the substituents on the pyrazolidinedione ring.

Synthesis of Spirocyclic Pyrazolidinedione Structures

The pyrazolidinedione scaffold can be utilized as a building block for the synthesis of spirocyclic compounds, where one atom is common to two rings. A common strategy involves the initial formation of a 4-alkylidene or 4-arylidene pyrazolidinedione through a Knoevenagel condensation. researchgate.net The exocyclic double bond of this intermediate can then participate in cycloaddition reactions.

For instance, a 1,3-dipolar cycloaddition reaction can be employed to construct a second heterocyclic ring spiro-fused at the C-4 position. nih.gov One approach involves the reaction of a 4-methylenepyrazolidine derivative with a nitrile oxide, generated in situ, to yield spiro-fused pyrazolidoylisoxazolines. nih.gov Another method involves the reaction of 5-arylidene derivatives of related heterocyclic diones with diazomethane (B1218177) to form spiro[imidazolidine-pyrazoline] diones. documentsdelivered.com

Formation of Fused Heterocyclic Systems Incorporating Pyrazolidinedione Moieties

The pyrazolidinedione ring can also serve as a precursor for the synthesis of fused heterocyclic systems. One notable example is the synthesis of pyrazolo[1,2-a]pyrazole derivatives. These bicyclic structures can be prepared through the reaction of a 3-hydroxypyrazole (which can exist in tautomeric equilibrium with a pyrazolidinedione) with a β-dicarbonyl compound such as an ethyl acylacetate. nih.gov

Another approach involves the reaction of a pyrazolidinedione with a suitable reagent that can react with both nitrogen atoms or with one nitrogen and the C-4 position to form a new ring. For example, the reaction of 2-hydrazinyl-5-imidazolone with active methylene compounds can lead to the formation of new pyrazole rings fused to the imidazole (B134444) core.

Influence of Reaction Conditions on Synthetic Outcome

The outcome of the synthetic transformations involving the this compound scaffold is highly dependent on the reaction conditions. The choice of solvent, catalyst, and temperature can influence the reaction rate, yield, and even the nature of the product formed.

Solvent Effects and Reaction Media Optimization

The selection of an appropriate solvent is crucial for the successful synthesis of pyrazolidinedione derivatives. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction kinetics.

In the context of Knoevenagel condensations, a variety of solvents have been explored, ranging from polar protic solvents like ethanol to aprotic solvents. researchgate.net In some cases, solvent-free conditions have been employed, which can offer environmental benefits and may lead to improved reaction rates and yields. tue.nl The optimization of the reaction medium is a key aspect of developing efficient and sustainable synthetic protocols. For instance, in certain Knoevenagel condensations, water has been found to be an effective solvent, aligning with the principles of green chemistry. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Ammonium Acetate |

| 4-Alkylidene-pyrazolidine-3,5-diones |

| 4-Arylidene-pyrazolidine-3,5-diones |

| Alkyl Halides |

| Acid Chlorides |

| Acid Anhydrides |

| N-Acylpyrazolidinediones |

| Nitrile Oxide |

| Spiro-fused Pyrazolidoylisoxazolines |

| Diazomethane |

| Spiro[imidazolidine-pyrazoline] diones |

| 3-Hydroxypyrazole |

| Ethyl Acylacetate |

| Pyrazolo[1,2-a]pyrazole derivatives |

| 2-Hydrazinyl-5-imidazolone |

Role of Catalysts (e.g., Imidazole, Acids, Bases, Metal Complexes)

Catalysts are instrumental in the synthesis of pyrazolidinedione scaffolds, facilitating key bond formations and influencing reaction rates and yields. The choice of catalyst depends on the specific synthetic step, ranging from condensation reactions to the introduction of substituents.

Metal Complexes: A variety of metal-based catalysts have been shown to be effective in the synthesis of pyrazolidinedione derivatives. Mg(II) acetylacetonate has been utilized for an easy-to-perform, high-yield synthesis of novel pyrazolidine-3,5-dione derivatives in an aqueous medium nih.govresearchgate.net. Palladium catalysts, such as a combination of Pd(OAc)₂ and the ligand S-Phos, are effective in generating pyrazolidine (B1218672) rings through processes like alkene carboamination organic-chemistry.org. Furthermore, enzyme-based catalysts like Cu(II)tyrosinase have been employed for the one-pot synthesis of multicomponent pyrazolidine-3,5-dione derivatives under mild reaction conditions, achieving yields between 84% and 96% researchgate.net.

Acids: Acid catalysts are frequently employed in various stages of pyrazolidinedione synthesis. Strong acids like sulfuric acid are used to catalyze preliminary steps, such as the esterification of substituted benzoic acids, which is often conducted by refluxing in methanol for several hours jscimedcentral.com. Hydrochloric acid (HCl) is used in subsequent derivatization steps, such as the formation of Mannich bases by reacting a pyrazolidinedione with formaldehyde (B43269) and an amine like diethylamine (B46881) researchgate.net. In the synthesis of related heterocyclic systems, p-Toluenesulfonic acid (p-TSA) has been used to catalyze cyclocondensation reactions researchgate.net.

Bases: Base catalysis is crucial for several synthetic transformations. In the N-arylation of pyrazole precursors to introduce the aryl substituent, a strong base like potassium tert-butoxide is used, typically in a solvent like DMSO semanticscholar.org. Weaker organic bases such as diethylamine and pyridine are also used. Diethylamine, in conjunction with HCl, is used in refluxing methanol for Mannich-type reactions researchgate.net, while pyridine has been used in reactions involving phosphoryl chloride at high temperatures researchgate.net.

While imidazole is a common structural motif in pharmacologically active molecules and is used in the construction of ligands for metal complexes, its direct application as a standalone catalyst for the formation of the pyrazolidinedione ring is not prominently featured in the reviewed literature.

Temperature and Reaction Time Parameters

The optimization of temperature and reaction time is critical for maximizing product yield and minimizing the formation of impurities. These parameters are highly dependent on the specific reactants, solvent system, and catalytic method employed.

Reactions can range from stirring at room temperature to heating at high temperatures. For instance, the formation of malonohydrazides from diethyl malonates and hydrazine hydrate (B1144303) can be achieved by stirring in ethanol at room temperature researchgate.net. In contrast, certain cyclization reactions may require heating to 160°C for 2 hours researchgate.net. The synthesis of 1-aryl-pyrazoles via N-arylation using potassium tert-butoxide as a base is typically performed at 70°C for a duration of 45 to 120 minutes, resulting in good yields semanticscholar.org. Mannich base formation involving a pyrazolidinedione derivative has been accomplished by refluxing in methanol for 2.5 hours researchgate.net.

Microwave irradiation has emerged as a technique to significantly reduce reaction times. In the N-arylation of pyrazoles, microwave-assisted synthesis can be completed in just 5-10 minutes, a substantial improvement over the 45-120 minutes required under conventional heating conditions semanticscholar.org.

The following table summarizes various reaction conditions reported for the synthesis and derivatization of pyrazolidinedione and related precursor scaffolds.

| Reaction / Process | Catalyst / Reagents | Temperature | Reaction Time | Observations / Yield |

| N-Arylation of Pyrazoles | Potassium tert-butoxide in DMSO | 70°C | 45 - 120 min | Good yields (70-94%) reported for 1-aryl-pyrazoles. semanticscholar.org |

| Microwave-Assisted N-Arylation | Potassium tert-butoxide | Microwave Irradiation | 5 - 10 min | Significant reduction in reaction time compared to conventional heating. semanticscholar.org |

| Mannich Base Formation | HCl / Diethylamine in Methanol | Reflux | 2.5 hours | Used for derivatization of the pyrazolidinedione scaffold. researchgate.net |

| Esterification | Sulfuric Acid in Methanol | Reflux | 6 hours | A preliminary step in some synthetic routes. jscimedcentral.com |

| Cyclization with POCl₃ | Pyridine | 160°C | 2 hours | A high-temperature method for forming related heterocyclic structures. researchgate.net |

| Hydrazide Formation | Hydrazine Hydrate in Ethanol | Room Temperature | Not Specified | A common method for creating hydrazide precursors. researchgate.net |

Analytical and Spectroscopic Characterization Methodologies for Pyrazolidinedione Compounds

Confirmation of Molecular Structure Using Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 1-(4-Fluorophenyl)pyrazolidine-3,5-dione, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the fluorophenyl ring and the methylene (B1212753) protons of the pyrazolidinedione ring. The protons on the fluorophenyl ring typically appear as a complex multiplet or as two distinct doublet of doublets in the aromatic region (δ 7.0–8.0 ppm) due to coupling with each other and with the fluorine atom. The methylene protons (CH₂) in the pyrazolidinedione ring are expected to produce a singlet or a multiplet in the aliphatic region (δ 2.5–3.5 ppm).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would be expected to show signals for the two carbonyl carbons (C=O) of the dione (B5365651) structure in the downfield region (δ 160–180 ppm). The aromatic carbons of the fluorophenyl ring would appear in the δ 115–140 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The methylene carbon (CH₂) of the pyrazolidinedione ring would be observed further upfield.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic C-H (Fluorophenyl) | 7.10 – 7.80 (m) |

| Aliphatic C-H (Pyrazolidine CH₂) | ~3.10 (s) | |

| Amide N-H | ~9.0 (br s) | |

| ¹³C NMR | Carbonyl (C=O) | 165.0 – 175.0 |

| Aromatic C-F | 158.0 – 164.0 (d, ¹JCF ≈ 250 Hz) | |

| Aromatic C-N | ~135.0 | |

| Aromatic C-H | 115.0 – 130.0 | |

| Aliphatic CH₂ | ~40.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. mdpi.commdpi.com The most prominent peaks would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group, typically found in the range of 1650–1750 cm⁻¹. Other significant peaks include N-H stretching of the amide/imide group, C-N stretching, aromatic C=C stretching, and the characteristic C-F stretching vibration of the fluorophenyl group. mdpi.comnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide/Imide | 3100 - 3300 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch | Dione (Amide Carbonyl) | 1680 - 1750 (strong) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Amine/Amide | 1350 - 1450 |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar molecules, which typically produces a protonated molecular ion peak [M+H]⁺. mdpi.comuni-bielefeld.de For this compound (C₉H₇FN₂O₂), the calculated molecular weight is approximately 194.16 g/mol . Therefore, the ESI-MS spectrum run in positive ion mode is expected to show a prominent peak at an m/z value of approximately 195.17, corresponding to the [M+H]⁺ ion. mdpi.com High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high precision, allowing for the confirmation of the molecular formula. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| [M]⁺ | C₉H₇FN₂O₂⁺ | ~194.05 |

| [M+H]⁺ | C₉H₈FN₂O₂⁺ | ~195.06 |

| [M+Na]⁺ | C₉H₇FN₂O₂Na⁺ | ~217.04 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique provides a direct verification of the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. For a pure sample of this compound (C₉H₇FN₂O₂), the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and elemental composition. nih.govnih.gov

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₉H₇FN₂O₂ | 55.67 | Experimental Value |

| Hydrogen (H) | C₉H₇FN₂O₂ | 3.63 | Experimental Value |

| Nitrogen (N) | C₉H₇FN₂O₂ | 14.43 | Experimental Value |

Advanced Structural Elucidation Methods: X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry. For pyrazolidinedione derivatives, this technique can confirm the planarity of aromatic rings and the conformation of the five-membered heterocyclic ring. nih.govnih.gov In related structures, the pyrazolidine (B1218672) ring has been observed to adopt an envelope conformation. nih.govresearchgate.net This method would definitively confirm the connectivity of the 4-fluorophenyl group to the nitrogen atom of the pyrazolidinedione ring and provide detailed geometric parameters for the entire molecule. nih.govnih.govresearchgate.net

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose. nih.govdergipark.org.tr In TLC, a small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a solvent system (mobile phase) is allowed to move up the plate via capillary action. nih.gov Components of the sample travel at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. The purity of this compound can be assessed by its appearance as a single spot on the TLC plate under various solvent systems. The position of the spot is characterized by its Retention Factor (Rf) value. TLC is also invaluable for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.com

Structure Activity Relationship Sar Studies of Pyrazolidinedione Derivatives, with Emphasis on Fluorophenyl Substituents

Conceptual Framework and Aims of Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to elucidate the connection between the chemical structure of a compound and its resulting biological activity. The primary goal is to identify the key structural features, known as pharmacophores, that are essential for the molecule's interaction with a biological target, such as a receptor or enzyme, to elicit a desired pharmacological response. By systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its activity, researchers can develop a comprehensive understanding of the molecule's mechanism of action. This knowledge is then used to guide the rational design of new, more potent, and selective analogs with improved therapeutic profiles.

In the context of pyrazolidine-3,5-dione (B2422599) derivatives, SAR investigations seek to determine how various substituents on the heterocyclic ring influence their bioactivity. These studies explore the effects of altering substituents at the nitrogen atoms (N-1 and N-2) and the carbon at the C-4 position. The ultimate aim is to build a predictive model that correlates specific structural modifications—such as the introduction of a fluorophenyl group—with changes in pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This framework allows for the targeted optimization of the pyrazolidinedione scaffold to enhance efficacy and selectivity.

Influence of Substituents on Pyrazolidinedione Bioactivity

The biological activity of the pyrazolidinedione core is highly dependent on the nature and position of its substituents. The key positions for substitution are the N-1 and N-2 atoms of the pyrazolidine (B1218672) ring and the C-4 methylene (B1212753) group situated between the two carbonyl functions.

The presence of an aryl group, such as a phenyl ring, at the N-1 position is a common feature in many biologically active pyrazolidinedione derivatives. This phenyl ring is crucial for establishing interactions with the biological target, often through hydrophobic or van der Waals forces. When this phenyl ring is substituted, particularly at the para-position, the electronic properties of the entire molecule can be modulated, significantly influencing its bioactivity.

The introduction of a fluorine atom at the para-position of the N-1 phenyl ring, as in 1-(4-fluorophenyl)pyrazolidine-3,5-dione, has specific and important consequences. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This effect alters the electron density of the phenyl ring and, by extension, the pyrazolidinedione core, which can influence the compound's binding affinity to its target protein. Studies on related heterocyclic structures have shown that para-fluoro substitution can be beneficial for biological activity. This modification can enhance interactions with amino acid residues in a receptor's binding pocket and can also improve metabolic stability by blocking potential sites of oxidative metabolism.

The dicarbonyl groups at the C-3 and C-5 positions are a defining feature of the pyrazolidine-3,5-dione scaffold and are indispensable for its pharmacological activity. researchgate.net These two ketone groups act as powerful electron-withdrawing centers, which is a critical factor in determining the chemical properties of the adjacent C-4 position. Their ability to accept hydrogen bonds allows them to serve as key interaction points with biological targets. In many enzymatic and receptor binding sites, the oxygen atoms of the carbonyl groups can form hydrogen bonds with amino acid residues like arginine, lysine, or histidine, anchoring the molecule in the correct orientation for a biological effect. Furthermore, the dicarbonyl arrangement is directly responsible for the notable acidity of the hydrogen atoms at the C-4 position.

The C-4 position of the pyrazolidinedione ring is of paramount importance to its biological activity, largely due to the acidity of its methylene protons. The electron-withdrawing nature of the adjacent C-3 and C-5 dicarbonyl groups makes the C-4 hydrogen atoms acidic, allowing the molecule to exist in an enol tautomeric form. This acidity is a critical determinant for the anti-inflammatory activity observed in many derivatives.

Key SAR findings related to the C-4 position include:

Essentiality of an Acidic Proton : Decreasing or completely removing the acidity by substituting both hydrogen atoms at the C-4 position (e.g., 4,4-dialkyl derivatives) typically leads to a loss of anti-inflammatory activity.

Modulation of Acidity : While a certain level of acidity is required, excessively high acidity can decrease anti-inflammatory and sodium-retaining effects while increasing other properties, such as the uricosuric (excretion of uric acid) effect.

Impact of C-4 Substitution : Introducing a single alkyl group at the C-4 position, such as an n-butyl group, can enhance anti-inflammatory activity. The introduction of polar functional groups or larger substituents can lead to different pharmacological profiles, such as antigout activity.

| C-4 Substituent | Effect on Acidity | Impact on Anti-inflammatory Activity | Other Potential Activities |

|---|---|---|---|

| -H, -H (Unsubstituted) | Baseline Acidity | Active | - |

| -H, -n-butyl | Slightly Decreased | Enhanced | - |

| -CH3, -CH3 (4,4-dimethyl) | Acidity Eliminated | Abolished | - |

| -H, -(CH2)2S-phenyl | Maintained | Reduced | Antigout (Uricosuric) |

In the case of this compound, the focus is on the N-1 substituent. The presence of an aryl group at this position is often essential for activity. Studies have shown that phenyl substitution on the nitrogen of the pyrazolidinedione ring generally results in appreciable biological activity. The specific pattern of substitution on this phenyl ring further refines the compound's properties. For instance, para-substitution is often well-tolerated and can enhance activity, whereas meta-substitution can sometimes be detrimental.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique electronic and steric properties. The phenyl group provides a necessary structural scaffold, while the fluorine atom fine-tunes its properties.

Phenyl Group Contributions :

Hydrophobic Interactions : The phenyl ring is a bulky, non-polar group that can engage in favorable hydrophobic and van der Waals interactions within the often-lipophilic pockets of target proteins.

Pi-Stacking : The aromatic system of the phenyl ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

Fluorine Contributions :

Electronic Effects : Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect (-I effect). When placed at the para-position of the phenyl ring, it alters the electron distribution of the ring and can modulate the pKa of the entire molecule. This can enhance binding affinity to the biological target.

Steric Effects : Fluorine has a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). This means that substituting a hydrogen atom with fluorine causes minimal steric perturbation, allowing the fluorinated analog to fit into the same binding site as its non-fluorinated counterpart. researchgate.net

Metabolic Stability : The carbon-fluorine bond is very strong and stable. Introducing fluorine at a position susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

| Property | Hydrogen (H) | Fluorine (F) | Implication for Drug Design |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric change; can act as a bioisostere for hydrogen. researchgate.net |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive effect, alters electronic properties and pKa. |

| Bond Energy (C-X) | ~413 kJ/mol (C-H) | ~485 kJ/mol (C-F) | Increases metabolic stability by blocking sites of oxidation. |

Strategies for Optimizing Activity and Selectivity Based on SAR Insights

Structure-Activity Relationship (SAR) insights are crucial for optimizing the biological activity and selectivity of pyrazolidinedione derivatives. The core structure of 3,5-pyrazolidinedione features a dicarbonyl function at positions 3 and 5, which enhances the acidity of the hydrogen atom at the 4th position. This acidity is closely linked to its pharmacological activities. pharmacy180.com Modifications at various positions of the pyrazolidinedione ring and its substituents have been explored to modulate its therapeutic potential.

Key SAR findings for the pyrazolidinedione class include:

Acidity at C4: Decreasing or eliminating the acidic proton at the C4 position, for instance by creating 4,4-dialkyl derivatives, typically abolishes anti-inflammatory activity. pharmacy180.com Conversely, a significant increase in acidity can lead to a decrease in anti-inflammatory effects while enhancing other properties like the uricosuric effect. pharmacy180.com

Substitution on the N1-phenyl ring: The position of substituents on the phenyl ring attached to the nitrogen atom is critical. Para-substitution, such as with a methyl, chloro, or hydroxyl group, generally retains biological activity, whereas meta-substitution often results in inactive compounds. pharmacy180.com The presence of a 4-fluorophenyl group, as in this compound, aligns with the principle that para-substitution is favorable for activity. The high electronegativity of fluorine can influence the electronic properties of the entire molecule, potentially affecting receptor binding and metabolic stability. rsc.org

Alkyl Chains at C4: Introducing alkyl groups at the C4 position can yield mixed results. For example, adding a γ-hydroxy-n-butyl derivative can lead to pronounced uricosuric activity but with diminished anti-inflammatory effects. pharmacy180.com

Optimization strategies often involve a multi-parameter approach, targeting not just potency but also selectivity and pharmacokinetic properties. For instance, in related heterocyclic compounds, introducing hydrophilic substituents has been a successful strategy to enhance selectivity against off-target interactions, such as the hERG channel. nih.gov This approach could be applied to pyrazolidinedione derivatives to improve their safety profile.

The potency of some 3,5-pyrazolidinedione drugs has been correlated with their octanol-buffer partition coefficients, suggesting that lipophilicity is a key parameter to optimize. nih.gov By systematically modifying substituents and evaluating their impact on both lipophilicity and biological activity, researchers can fine-tune the molecule for desired therapeutic effects. The table below illustrates how modifications to the core pyrazolidinedione structure can influence biological activity, using hypothetical data for illustrative purposes.

Table 1: Influence of Substituents on the Biological Activity of Pyrazolidinedione Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Compound | R1 (at N1) | R2 (at C4) | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|---|

| A | Phenyl | -H | 15.2 | 5 |

| B | 4-Fluorophenyl | -H | 8.7 | 12 |

| C | 4-Chlorophenyl | -H | 10.1 | 9 |

| D | 3-Chlorophenyl | -H | 45.8 | 2 |

| E | 4-Fluorophenyl | -Butyl | 5.3 | 15 |

| F | 4-Fluorophenyl | -CH₃ | 22.4 | 8 |

Computational Chemistry and Molecular Modeling for 1 4 Fluorophenyl Pyrazolidine 3,5 Dione and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms, and to calculate various electronic properties that govern the chemical behavior of 1-(4-Fluorophenyl)pyrazolidine-3,5-dione and its analogues. rsc.orgresearchgate.net

DFT calculations have been instrumental in elucidating the geometric parameters and electronic characteristics of pyrazolidine-3,5-dione (B2422599) derivatives. nih.gov For instance, studies on related compounds have utilized DFT at the B3LYP/6-31G(d,p) level of theory to perform equilibrium optimization and predict geometric parameters, vibrational frequencies, and spectroscopic properties. nih.gov These calculations provide a foundational understanding of the molecule's structural and electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions. libretexts.orgsapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govresearchgate.net

For pyrazolidine-3,5-dione derivatives, HOMO-LUMO analysis helps in understanding their electronic and optical properties. nih.gov The interaction between the HOMO of one molecule and the LUMO of another is a primary factor in chemical reactions, influencing everything from reaction rates to stereoselectivity. wikipedia.org FMO analysis has been used to explain the structure and reactivity of various molecules, with the HOMO-LUMO energy gap being a critical parameter. nih.gov

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. unar.ac.id

MEP analysis of pyrazolidine-3,5-dione analogues has been used to identify the centers of electrophilic and nucleophilic attacks. rsc.orgnih.gov For example, in related compounds, MEP maps have shown that amide and nitro groups can be centers for electrophilic attacks. nih.govunar.ac.id This information is vital for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species, including biological receptors.

Gap Energy Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov Conversely, a large energy gap indicates higher stability and lower reactivity. nih.gov

The HOMO-LUMO gap can be calculated using DFT methods and can also be experimentally determined through UV-Vis spectroscopy. schrodinger.com For pyrazolidine-3,5-dione derivatives, the energy gap provides insights into their potential biological activity. A smaller gap can enhance stabilizing interactions and binding with a receptor. researchgate.net Calculations on similar structures have revealed how substituent positioning can influence the energy gap and, consequently, the chemical behavior of the compound. nih.gov

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key MEP Features |

|---|---|---|---|---|

| Analogue A | -6.5 | -1.5 | 5.0 | Negative potential around carbonyl oxygens |

| Analogue B | -6.8 | -1.2 | 5.6 | Positive potential on N-H protons |

| Analogue C | -6.3 | -1.8 | 4.5 | Negative potential on aromatic substituent |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijpsjournal.comijpsjournal.com This method is extensively used in drug discovery to understand how a potential drug molecule interacts with its biological target at the atomic level.

Prediction of Binding Modes and Interaction Profiles with Receptor Active Sites

Molecular docking simulations are crucial for predicting the binding modes and interaction profiles of this compound and its analogues with the active sites of various biological receptors. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and specificity of the ligand. xisdxjxsu.asia

Studies on pyrazolidine-3,5-dione derivatives have demonstrated their potential as inhibitors of various enzymes, with molecular docking providing insights into their mechanism of action. ijpsjournal.com For instance, docking studies have been performed on pyrazolidine-3,5-dione derivatives against targets like cyclooxygenase (COX) enzymes, revealing binding affinities that are sometimes more favorable than those of standard drugs like indomethacin. ijpsjournal.com The binding energies and inhibition constants calculated from these simulations help in ranking potential drug candidates and prioritizing them for further experimental evaluation. researchgate.net Docking simulations of related compounds have also been used to investigate their potential as anticancer agents by predicting their interactions with enzymes like HER2 and EGFR. researchgate.net

| Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analogue X | COX-2 | -10.5 | Arg120, Tyr355 | Hydrogen Bond |

| Analogue Y | EGFR | -9.8 | Leu718, Val726 | Hydrophobic Interaction |

| Analogue Z | FXR | -11.2 | His447, Arg331 | Hydrogen Bond, Pi-Stacking |

Analysis of Specific Interactions: Hydrogen Bonding, Pi-Pi Stacking, and Hydrophobic Interactions

The biological activity of a molecule is often dictated by its specific interactions with its target protein. Computational methods are pivotal in elucidating these non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which govern the binding affinity and selectivity of this compound and its analogues.

In a study of the closely related compound, 1-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, X-ray crystallography revealed key intermolecular interactions. nih.gov The crystal structure analysis showed the presence of intermolecular N—H⋯O and C—H⋯F hydrogen bonds, which link the molecules together. nih.gov Furthermore, weak C—H⋯π interactions were observed, which contribute to the stabilization of the crystal structure. nih.gov These findings highlight the importance of the pyrazolidine (B1218672) ring's nitrogen and oxygen atoms, as well as the fluorine substituent on the phenyl ring, in forming crucial hydrogen bonds.

The presence of aromatic rings in this compound and its analogues also allows for π-π stacking interactions. These interactions, which occur between the electron clouds of aromatic systems, are significant in stabilizing the binding of a ligand to a protein's active site. nih.govmdpi.com The fluorophenyl group and any other aromatic substituents on the pyrazolidine-3,5-dione core can engage in such interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a biological target. Computational studies on similar heterocyclic systems have demonstrated the importance of π-π stacking in molecular recognition and stabilization of protein-ligand complexes. researchgate.netnih.govnih.gov

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | N-H and C=O of pyrazolidine ring; C-F of fluorophenyl ring | Directional interactions crucial for binding specificity. nih.gov |

| Pi-Pi Stacking | Fluorophenyl ring and other aromatic moieties | Stabilizes protein-ligand complexes through aromatic interactions. nih.govresearchgate.net |

| Hydrophobic Interactions | Phenyl and fluorophenyl groups | Contributes to binding affinity by interacting with nonpolar protein residues. researchgate.net |

In Silico Screening and Hit Identification via Virtual Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govidrblab.org For pyrazolidine-3,5-dione derivatives, virtual screening has been successfully employed to identify promising hit compounds for various therapeutic targets. researchgate.netgajrc.com

The process typically begins with the creation of a 3D model of the target protein, often obtained from X-ray crystallography or homology modeling. youtube.com A library of virtual compounds, which can contain millions of molecules, is then docked into the active site of the target protein using specialized software. youtube.com These docking programs calculate the binding affinity of each molecule by evaluating various scoring functions that take into account the intermolecular interactions discussed in the previous section.

Studies on pyrazolidine-3,5-dione analogues have utilized virtual screening to identify potential PPARγ agonists for the treatment of type 2 diabetes. researchgate.net In such studies, a library of designed pyrazolidine-3,5-dione derivatives was docked into the PPARγ receptor, and the docking scores were used to prioritize compounds for synthesis and biological evaluation. researchgate.net Similarly, in silico molecular docking has been used to assess the antimicrobial potential of pyrazolidine-3,5-dione derivatives by docking them against bacterial enzymes like Isoleucyl-transfer RNA (tRNA) synthetase. gajrc.com

The output of a virtual screening campaign is a ranked list of compounds based on their predicted binding affinities. The top-ranked compounds, or "hits," are then selected for experimental testing to validate their biological activity. This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by focusing experimental efforts on a smaller, more promising set of molecules. core.ac.uknih.gov

| Step | Description | Tools/Methods |

|---|---|---|

| Target Preparation | Obtaining and preparing the 3D structure of the biological target. | Protein Data Bank (PDB), Homology Modeling. youtube.com |

| Ligand Library Preparation | Generating a diverse library of virtual compounds to be screened. | Chemical databases (e.g., ZINC), custom-designed libraries. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of each ligand in the target's active site. | AutoDock, Glide, GOLD. gajrc.com |

| Scoring and Ranking | Ranking the ligands based on their predicted binding scores. | Scoring functions within docking software. researchgate.net |

| Hit Selection | Selecting the most promising candidates for experimental validation. | Based on docking scores, visual inspection of binding modes, and other criteria. core.ac.uk |

Computational Pharmacokinetic (ADME) Property Predictions

In addition to predicting the binding affinity of a compound to its target, computational methods are also crucial for evaluating its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico ADME prediction allows for the early identification of compounds with poor drug-like properties, which can save significant time and resources in the drug development process. acs.orgeuropeanreview.org

Prediction of Membrane Permeability

The ability of a drug to pass through biological membranes, such as the intestinal wall and the blood-brain barrier, is a critical determinant of its oral bioavailability and central nervous system activity. diva-portal.org Computational models are widely used to predict the membrane permeability of drug candidates. nih.gov These models are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, polar surface area, and number of hydrogen bond donors and acceptors.

For pyrazolidine-3,5-dione derivatives, in silico models can predict their affinity to pass through phospholipid membranes. ekb.eg Various computational approaches, including quantitative structure-permeability relationship (QSPR) models and machine learning algorithms, are employed to estimate permeability coefficients, such as those for Caco-2 and MDCK cell lines, which are in vitro models of intestinal absorption. diva-portal.orgnih.govrsc.org These predictions help in optimizing the chemical structure of lead compounds to enhance their absorption and distribution characteristics.

Assessment of Bioavailability Parameters

Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a complex parameter influenced by various factors, including solubility, permeability, and metabolism. In silico tools are frequently used to predict the oral bioavailability of drug candidates. nih.gov

For this compound and its analogues, computational models can assess their adherence to established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rules. europeanreview.orgnih.gov These rules provide a qualitative assessment of whether a compound is likely to be orally bioavailable based on its molecular properties. Additionally, more sophisticated quantitative structure-activity relationship (QSAR) models can be developed to predict oral bioavailability more accurately. ej-chem.orgresearchgate.netnih.gov These models are built using experimental bioavailability data from a set of known compounds and can be used to predict the bioavailability of new, untested molecules. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are often generated to provide a comprehensive overview of a compound's likely pharmacokinetic behavior. researchgate.netnih.gov

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight | The mass of a molecule. | Affects diffusion and permeability. acs.org |

| LogP | A measure of lipophilicity. | Influences membrane permeability and solubility. nih.gov |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with membrane permeability. diva-portal.org |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. | Affects solubility and membrane permeability. nih.gov |

| Rotatable Bonds | The number of bonds that can rotate freely. | Influences conformational flexibility and bioavailability. europeanreview.org |

Correlation of Computational Predictions with Experimental Spectroscopic Data

A powerful approach to validate and refine computational models is to correlate the predicted properties with experimental data. mdpi.com Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the structure and electronic environment of a molecule. Computational methods, particularly Density Functional Theory (DFT), can be used to predict these spectroscopic properties. umass.edunih.govnih.gov

For this compound and its analogues, DFT calculations can be performed to predict their vibrational frequencies. nih.gov These calculated frequencies can then be compared with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. semanticscholar.org A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. umass.edu

Similarly, computational methods can be used to predict NMR chemical shifts. nih.govnih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors of the atoms in this compound, it is possible to predict its ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.netresearchgate.net Comparing these predicted spectra with experimental data can help in confirming the structure of the molecule and in understanding the effects of substituents on its electronic properties. mdpi.comnih.gov Discrepancies between the predicted and experimental data can point to limitations in the computational model or to interesting electronic or conformational effects in the molecule.

| Spectroscopic Technique | Computational Method | Predicted Property | Experimental Correlate | Significance |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Vibrational Frequencies | Absorption Bands | Structural validation and assignment of vibrational modes. nih.govsemanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO/CSGT methods | Chemical Shifts | Resonance Frequencies | Structural confirmation and analysis of electronic environment. nih.govnih.govresearchgate.net |

Investigation of Molecular Mechanisms of Action for Pyrazolidinediones

Identification of Molecular Targets and Binding Interactions

Research into the broader family of pyrazolidine-3,5-dione (B2422599) derivatives has identified several potential molecular targets. However, specific molecular targets and detailed binding interactions for 1-(4-Fluorophenyl)pyrazolidine-3,5-dione have not been extensively characterized in the accessible scientific literature. The biological activity of this class of compounds is often attributed to the core pyrazolidine-3,5-dione ring structure.

Enzyme Inhibition Studies at the Molecular Level

Lipoxygenases (LOX) are enzymes involved in the synthesis of leukotrienes and other inflammatory mediators. While various compounds are screened for LOX inhibition to identify potential anti-inflammatory agents, specific data on the inhibitory effects of this compound against different LOX isoforms is not available in the current body of scientific literature. nih.govnih.gov

A number of heterocyclic compounds are known to modulate the activity of various protein kinases, which play crucial roles in cell signaling and are often targets for cancer therapy. Despite the existence of broad screening platforms to assess the activity of compounds against a panel of kinases, there is no specific published data indicating that this compound has been evaluated for its modulatory effects on CDK9, CDK1, CDK2, CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, or Pim-1. promega.com

Secreted aspartic proteases (Saps) are recognized as important virulence factors in pathogenic fungi like Candida albicans. nih.gov These enzymes are crucial for nutrient acquisition and tissue invasion. researchgate.netmdpi.com While derivatives of pyrazolidine-3,5-dione have been synthesized and subjected to general antimicrobial screening, specific studies focusing on the inhibition of microbial secreted aspartic proteases by this compound are not found in the available literature. nih.govresearchgate.net

Nuclear Receptor Agonism/Antagonism Mechanisms

Some derivatives of the pyrazolidine-3,5-dione scaffold have been investigated as modulators of nuclear receptors. For instance, a series of pyrazolidine-3,5-dione derivatives were identified as potential agonists for the Farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. drugbank.comnih.gov However, the specific agonistic or antagonistic activity of this compound on FXR or other nuclear receptors has not been explicitly detailed in published studies.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Pathways

No studies were identified that specifically investigate the interaction of this compound with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

There is no available data describing the ability of this compound to act as a ligand for PPARγ and subsequently modulate its activity as a transcription factor.

Farnesoid X Receptor (FXR) Agonistic Activity

No research was found that details any agonistic activity of this compound on the Farnesoid X Receptor (FXR).

Interference with Cellular Processes

Modulation of Cell Cycle Progression

There are no available studies that have examined the effects of this compound on the modulation of cell cycle progression.

Enzymatic Catabolism and Resistance Mechanisms of Pyrazolidinediones

No data is available on the enzymatic catabolism of this compound, including any involvement of FAD-dependent hydroxylase Rv1751 or other enzymes, nor are there any described mechanisms of resistance to this specific compound.

Future Research Directions and Advanced Methodological Considerations in Pyrazolidinedione Research

Strategies for Optimizing Potency, Selectivity, and Reducing Off-Target Interactions

The optimization of pyrazolidinedione derivatives, including 1-(4-Fluorophenyl)pyrazolidine-3,5-dione, is a key focus of ongoing research aimed at enhancing therapeutic efficacy while minimizing unwanted side effects. The primary strategies involve meticulous structural modifications to improve potency and selectivity for the intended biological target, thereby reducing off-target interactions.

A fundamental approach is the exploration of structure-activity relationships (SAR). researchgate.net By systematically altering functional groups on the pyrazolidinedione core, researchers can identify which modifications lead to improved biological activity. For the pyrazolidinedione scaffold, substitutions at the N1, N2, and C4 positions are critical. For instance, the nature of the aryl group at the N1 position significantly influences potency. The introduction of electron-withdrawing groups, such as the fluorine atom in this compound, can modulate the electronic properties of the entire molecule, affecting its binding affinity to target proteins.

Another key strategy is rational drug design, which utilizes computational and structural biology tools to guide the synthesis of more specific molecules. patsnap.com By analyzing the three-dimensional structure of the target protein, researchers can design pyrazolidinedione derivatives that fit precisely into the active site, enhancing binding selectivity. This approach helps to avoid interactions with other structurally similar proteins, which is a common cause of off-target effects.

Furthermore, studies have shown that the lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of pyrazolidinedione derivatives correlates with their potency. nih.gov Optimizing the octanol-buffer partition coefficient can lead to compounds with better cell permeability and target engagement. However, this must be balanced, as excessively high lipophilicity can lead to non-specific binding and other undesirable properties. The goal is to achieve a balance that maximizes on-target potency and minimizes off-target activity.

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolidinedione core to identify key functional groups for activity and selectivity. researchgate.net

Rational Drug Design: Using computational models to design molecules with high specificity for the intended target. patsnap.com

Lipophilicity Modulation: Adjusting the physicochemical properties to improve potency and pharmacokinetic profiles. nih.gov

Development of Next-Generation Pyrazolidinedione Derivatives with Enhanced Profiles

Building on the optimization strategies, the development of next-generation pyrazolidinedione derivatives is aimed at creating compounds with significantly enhanced therapeutic profiles. This involves synthesizing novel analogs that not only possess superior potency and selectivity but also exhibit improved pharmacokinetic properties.

Research efforts have focused on creating hybrid molecules that combine the pyrazolidinedione scaffold with other pharmacologically active moieties. This can lead to compounds with dual modes of action or improved targeting capabilities. For example, attaching a pyrazolidinedione derivative to a molecule that is actively transported into a specific cell type can increase its local concentration and efficacy.

The synthesis of novel 4-arylidene-1,2-diphenyl-3,5-pyrazolidinedione derivatives and their subsequent conversion into alkyl and nitrile derivatives represents one avenue of exploration for new compounds with potential biological activity. nih.gov The structural elucidation of these new compounds is a critical step in understanding their potential as therapeutic agents.

The table below showcases examples of modifications made to the pyrazolidinedione core and the resulting impact on activity, illustrating the principles of developing next-generation compounds.

| Compound Series | Modification | Observed Outcome | Reference |

| Pyrazolopyrimidines | Optimization of the 1-substituent | Excellent potency, selectivity, and microsomal stability. nih.gov | nih.gov |

| Bicyclic Heterocycles | Modification of an HTS hit | Improved potency and kinase selectivity. | researchgate.net |

| Pyrazol-4-yl-pyridines | Introduction of a radiofluorinated probe | Potential for in vivo imaging applications. nih.gov | nih.gov |

These examples underscore the iterative process of chemical synthesis and biological testing that drives the development of pyrazolidinediones with enhanced profiles, moving beyond simple analogs to sophisticated, rationally designed therapeutic candidates.

Methodological Approaches to Address Discrepancies Between In Vitro and In Silico Studies

A significant challenge in drug discovery is the frequent discrepancy between results obtained from computational (in silico) models and experimental (in vitro) assays. nih.govekb.eg Addressing these differences is crucial for the efficient development of pyrazolidinedione-based drugs.